molecular formula C7H7N3O2 B12440805 2-Nitrobenzamidine CAS No. 88718-94-9

2-Nitrobenzamidine

Cat. No.: B12440805
CAS No.: 88718-94-9
M. Wt: 165.15 g/mol
InChI Key: JBNVRLURWDLBOD-UHFFFAOYSA-N
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Description

2-Nitrobenzamidine is an organic compound with the molecular formula C7H7N3O2. It is a derivative of benzamidine, where a nitro group is substituted at the second position of the benzene ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzamidine can be synthesized through several methods. One common approach involves the nitration of benzamidine using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the condensation of benzene with 2-nitrobenzoyl chloride in the presence of aluminum trichloride or iron (III) chloride as catalysts is a widely adopted method . This process is favored for its mild reaction conditions and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzamidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: Reduction of the nitro group can yield 2-aminobenzamidine, a compound with different reactivity and applications.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include 2-aminobenzamidine, various substituted benzamidines, and other nitro derivatives .

Scientific Research Applications

2-Nitrobenzamidine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory conditions and infections.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitrobenzamidine involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases. This inhibition is achieved through the binding of the amidine group to the active site of the enzyme, preventing substrate access and subsequent catalysis . The nitro group also plays a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    2-Nitrobenzanilide: Similar in structure but with an anilide group instead of an amidine group.

    2-Nitrobenzamide: Contains an amide group instead of an amidine group.

    2-Nitrobenzophenone: Features a ketone group in place of the amidine group.

Uniqueness: 2-Nitrobenzamidine stands out due to its unique combination of the nitro and amidine functional groups, which confer distinct reactivity and biological activity. Its ability to act as a competitive inhibitor of proteases sets it apart from other similar compounds .

Properties

CAS No.

88718-94-9

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

2-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H7N3O2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9)

InChI Key

JBNVRLURWDLBOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-]

Origin of Product

United States

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